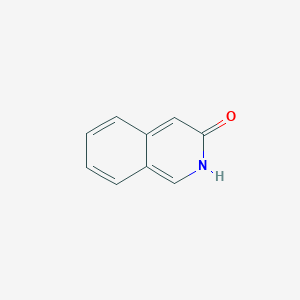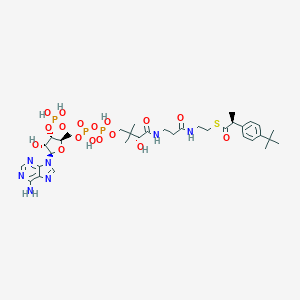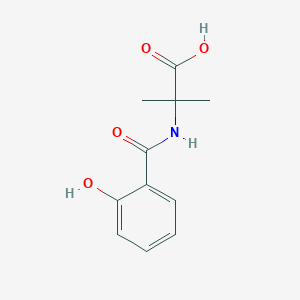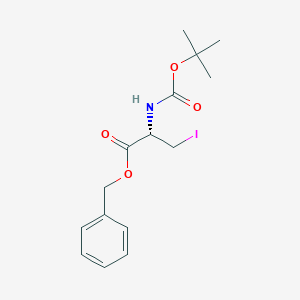
3-羟基异喹啉
描述
3-Hydroxyisoquinoline is a compound used in a polymeric mixture of polyvinyl alcohol (PVA) along with Nile Red to produce white light through Förster resonance energy transfer . It has an empirical formula of C9H7NO .
Synthesis Analysis
A convenient method for the synthesis of 3-Hydroxyisoquinolines has been disclosed. It involves the use of β-ketoesters in a one-pot aryne acyl-alkylation/condensation procedure .Molecular Structure Analysis
The molecular structure of 3-Hydroxyisoquinoline is represented by the SMILES stringOc1cc2ccccc2cn1 . Two excited state proton transfer mechanisms of 3-Hydroxyisoquinoline in cyclohexane and acetic acid have been investigated . Chemical Reactions Analysis
The chemical reactions of 3-Hydroxyisoquinoline involve two excited state proton transfer mechanisms. These mechanisms were investigated in cyclohexane and acetic acid based on time-dependent density functional theory (TDDFT), suggesting a different double-proton transfer mechanism .Physical And Chemical Properties Analysis
3-Hydroxyisoquinoline is a solid with a melting point of 192-194 °C (lit.) . Its spectral and photophysical properties have been studied in various protic/aprotic solvents .科学研究应用
Spectral and Photophysical Properties
3-Hydroxyisoquinoline has been studied for its spectral and photophysical properties in various solvents. Research has focused on understanding its excited state proton transfer mechanisms, which are crucial for applications in photochemistry and molecular electronics .
Proton Transfer Mechanisms
Time-dependent density functional theory (TDDFT) has been used to investigate two excited state proton transfer mechanisms of 3-Hydroxyisoquinoline in cyclohexane and acetic acid. This research is significant for the development of new materials and processes in chemistry .
Phototautomerization Studies
Phototautomerization of 3-Hydroxyisoquinoline has been reported, which is a process where a compound undergoes structural changes upon exposure to light. This property is important for applications in photodynamic therapy and the design of molecular switches .
Reactivity with Nucleophiles
Studies have shown that 3-Hydroxyisoquinoline reacts with nucleophiles like methanol or morpholine, leading to the formation of Mannich bases and nucleophilic attacks at specific positions of the heterocyclic substrate. This reactivity is useful in synthetic organic chemistry for creating complex molecules .
Tautomerization Mechanism Analysis
The tautomerization mechanism of 3-Hydroxyisoquinoline has been theoretically studied, especially in its first excited singlet state. Understanding this mechanism is vital for catalysis and reaction engineering .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOFOQUZZUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997882 | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyisoquinoline | |
CAS RN |
7651-81-2 | |
| Record name | 3(2H)-Isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-hydroxyisoquinoline?
A1: 3-Hydroxyisoquinoline has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.
Q2: What tautomeric forms can 3-hydroxyisoquinoline exist in?
A2: 3-Hydroxyisoquinoline can exist in two tautomeric forms: the lactim (3-hydroxyisoquinoline) form and the lactam (1H-isoquinolin-3-one) form. [, ]
Q3: What spectroscopic techniques have been used to study 3-hydroxyisoquinoline?
A4: Various spectroscopic techniques have been employed to study 3-hydroxyisoquinoline, including UV-Vis spectroscopy, infrared (IR) spectroscopy, fluorescence spectroscopy, and slow photoelectron spectroscopy (SPES). [, , , ]
Q4: What does the UV spectrum of 3-hydroxyisoquinoline reveal about its tautomeric forms?
A5: UV spectroscopy has been instrumental in determining the dominant tautomeric forms of 3-hydroxyisoquinoline and its derivatives in various solvents. []
Q5: What insights can be gained from the slow photoelectron spectrum (SPES) of 3-hydroxyisoquinoline?
A6: SPES studies on 3-hydroxyisoquinoline reveal that near the ionization thresholds, photoionization occurs primarily through a direct process. The spectra, supported by theoretical calculations, help assign vibrational transitions and determine the adiabatic ionization energy of the molecule. []
Q6: How has computational chemistry been utilized in understanding 3-hydroxyisoquinoline?
A7: Computational methods like density functional theory (DFT), time-dependent density functional theory (TDDFT), and coupled cluster methods have been employed to investigate the tautomerization mechanisms, excited state properties, and solvent effects on 3-hydroxyisoquinoline. [, , , ]
Q7: What do theoretical calculations reveal about the tautomerization mechanism of 3-hydroxyisoquinoline?
A8: Theoretical studies suggest that the proton transfer process during tautomerization of 3-hydroxyisoquinoline is a tunneling event significantly influenced by the movement of heavier atoms involved in hydrogen bonding. []
Q8: What synthetic applications utilize 3-hydroxyisoquinoline as a building block?
A9: 3-Hydroxyisoquinoline serves as a valuable scaffold in organic synthesis. For instance, it acts as a reactant in the synthesis of substituted pyrano[2,3-c]isoquinolines (2-amino-4H-chromenes) via a three-component reaction. []
Q9: Has 3-hydroxyisoquinoline been explored in the context of aryne chemistry?
A10: Yes, 3-hydroxyisoquinoline plays a crucial role in the synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones from β-ketoesters via a one-pot aryne acyl-alkylation/condensation procedure. [, ]
Q10: How does the substitution pattern on 3-hydroxyisoquinoline affect its fluorescence properties?
A11: Research indicates that the substitution pattern on the benzo core of 3-hydroxyisoquinoline can significantly impact its fluorescence quantum yields, with trimethoxy substitution causing a noticeable red shift in emission bands. []
Q11: Does protonation of the isoquinoline nitrogen influence the fluorescence of 3-hydroxyisoquinoline derivatives?
A12: Protonation of the isoquinoline nitrogen leads to efficient static quenching of fluorescence in 3-hydroxyisoquinoline derivatives. []
Q12: What potential biological activities have been explored for 3-hydroxyisoquinoline derivatives?
A13: Derivatives of 3-hydroxyisoquinoline have shown potential as inhibitors of HCV NS5b RNA-dependent RNA polymerase, a key target for antiviral drug development. [] Additionally, certain derivatives have been investigated for their 5-lipoxygenase (5-LO) inhibitory activity. [, ]
Q13: Are there any studies exploring the fluorescence properties of 3-hydroxyisoquinoline derivatives in biological systems?
A14: A highly functionalized 3-hydroxyisoquinoline derivative exhibited blue fluorescence and localized in the cell nuclei of Ciona intestinalis larvae. This suggests potential applications of 3-hydroxyisoquinoline derivatives as fluorescent dyes for biological imaging. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)






